![molecular formula C12H25ClN2O4 B13756129 Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride CAS No. 7355-83-1](/img/structure/B13756129.png)
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. It is often used as a reagent in synthetic organic chemistry due to its ability to form stable amide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride typically involves the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction conditions usually require a controlled pH environment, typically in the range of 4.0-6.0, to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and the formation of amide bonds.
Biology: The compound is employed in protein crosslinking and labeling nucleic acids.
Medicine: It plays a role in the preparation of immunoconjugates and other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride involves the activation of carboxyl groups to form amide bonds with primary amines. This process typically occurs through the formation of an O-acylisourea intermediate, which then reacts with an amino group to form a stable amide bond . The molecular targets and pathways involved include the activation of carboxyl groups and the subsequent formation of amide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility properties.
Diisopropylcarbodiimide (DIC): Similar in function but differs in its byproduct removal process.
Uniqueness
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride is unique due to its water solubility and ease of byproduct removal, making it more convenient for use in aqueous environments compared to DCC and DIC .
Propriétés
Numéro CAS |
7355-83-1 |
|---|---|
Formule moléculaire |
C12H25ClN2O4 |
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-5-17-11(15)7-9-14(13(3)4)10-8-12(16)18-6-2;/h5-10H2,1-4H3;1H |
Clé InChI |
YXPASSXTLRWYRE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(CCC(=O)OCC)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


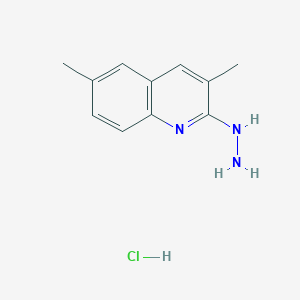
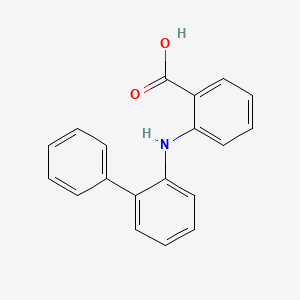
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
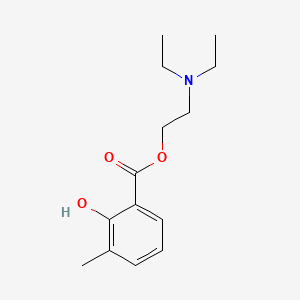
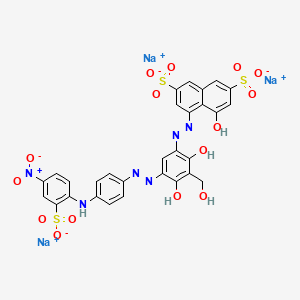
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
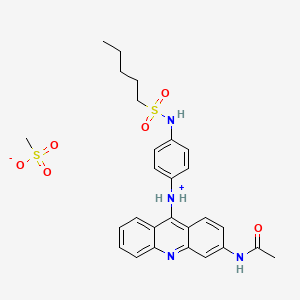
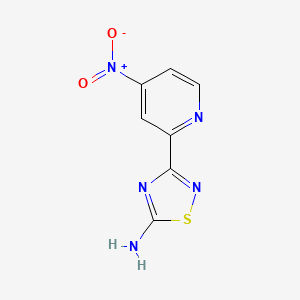
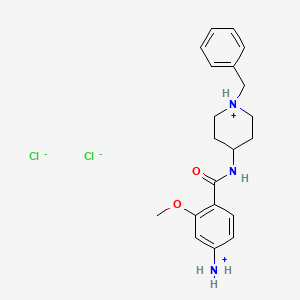
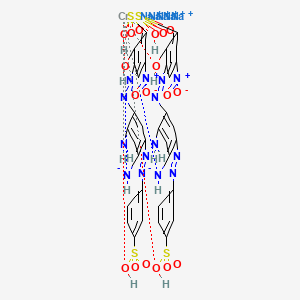
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)

